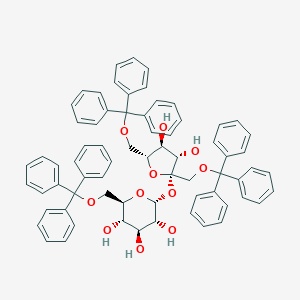
(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate
Vue d'ensemble
Description
The compound is a type of oxazolidine, a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the tert-butyl, ethyl, and benzyloxy groups suggest that this compound could have interesting chemical properties due to the steric effects and electronic properties of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazolidine ring, possibly through a cyclization reaction. The tert-butyl, ethyl, and benzyloxy groups would likely be introduced through substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the oxazolidine ring, with the various substituents adding complexity to the structure. The stereochemistry at the 4 and 5 positions would also be an important feature of the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The oxazolidine ring could be opened under acidic or basic conditions. The benzyloxy group could potentially be cleaved to yield a phenol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the oxazolidine ring and the various substituents. For example, the presence of the benzyloxy group could increase the compound’s lipophilicity.Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been utilized in the synthesis of structurally complex molecules and the study of their properties. A notable application is in the synthesis of N-Boc protected oxazolidines, demonstrating its utility as a precursor in organic synthesis. The compound was synthesized using L-Serine as a chiral starting material, highlighting its role in the production of medicinally significant candidates (Khadse & Chaudhari, 2015). Furthermore, it has been involved in the synthesis of derivatives containing residues of sterically-hindered phenols, showcasing its versatility in creating compounds with potential biological activities (Kelarev, Silin, & Borisova, 2003).
Molecular Structure and Bonding
The compound and its derivatives have been subjects of structural studies, including NMR, X-ray, and quantum chemistry methods. These studies provide insight into the molecular geometry and bonding characteristics of the compounds, essential for understanding their reactivity and potential applications in materials science and medicinal chemistry (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Synthesis of Biologically Active Compounds
Its derivatives have been explored for the synthesis of biologically active compounds. For instance, the synthesis of 2-amino-4H-pyrans, which exhibit various biological activities, demonstrates the utility of the compound in developing potential therapeutic agents. This highlights the significance of (4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate in the field of drug discovery and development (Zonouzi, Kazemi, & Nezamabadi, 2006).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research could involve studying the synthesis and reactions of this compound, as well as investigating its potential biological activity. It would also be interesting to study the influence of the various substituents on the compound’s properties.
Please note that these are general insights and the actual properties and behavior of the compound could vary. For detailed and accurate information, experimental studies and analysis would be required.
Propriétés
IUPAC Name |
3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-7-30-23(28)22-21(27(26(5,6)32-22)24(29)33-25(2,3)4)19-13-15-20(16-14-19)31-17-18-11-9-8-10-12-18/h8-16,21-22H,7,17H2,1-6H3/t21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHPGNKDXWAOLE-FCHUYYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455248 | |
| Record name | MolPort-035-677-701 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate | |
CAS RN |
382596-27-2 | |
| Record name | 3-(1,1-Dimethylethyl) 5-ethyl (4S,5R)-2,2-dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382596-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MolPort-035-677-701 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
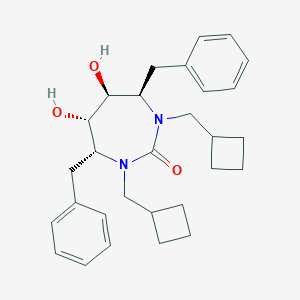
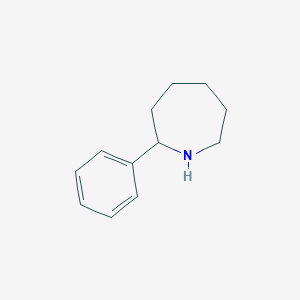
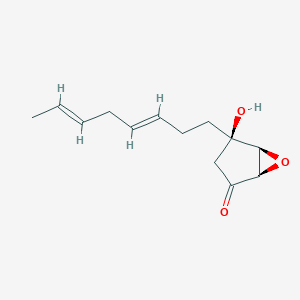
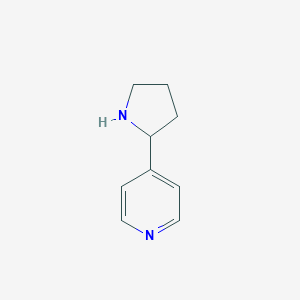
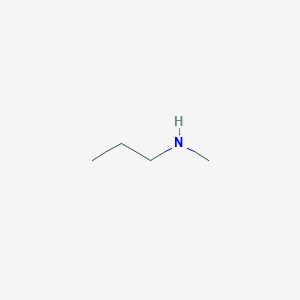
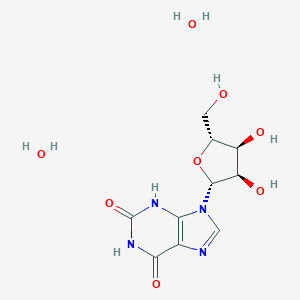
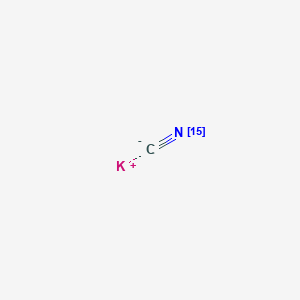
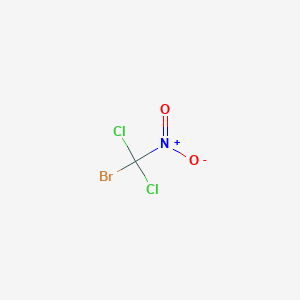
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
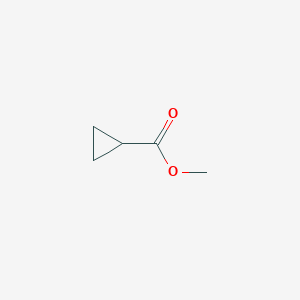
![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
